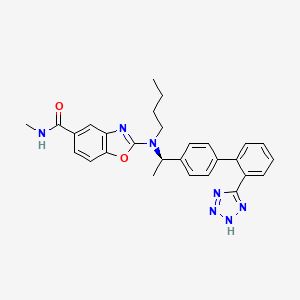
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an indoline, sulfonyl, phenyl, pyrimidinyl, and piperazinyl groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Sulfonyl Intermediate: The indoline derivative is first sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Derivative: The sulfonylated indoline is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazinyl Group: The phenyl intermediate is reacted with a piperazine derivative under suitable conditions, often involving a nucleophilic substitution reaction.
Final Assembly: The pyrimidinyl group is introduced in the final step, typically through a condensation reaction with the piperazinyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety would yield indole derivatives, while reduction of the sulfonyl group would produce sulfides.
Applications De Recherche Scientifique
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indoline and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the pyrimidinyl group.
Propriétés
Formule moléculaire |
C24H25N5O3S |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
[3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H25N5O3S/c1-18-16-19-6-2-3-9-22(19)29(18)33(31,32)21-8-4-7-20(17-21)23(30)27-12-14-28(15-13-27)24-25-10-5-11-26-24/h2-11,17-18H,12-16H2,1H3 |
Clé InChI |
MZSUJXLJAWVELU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




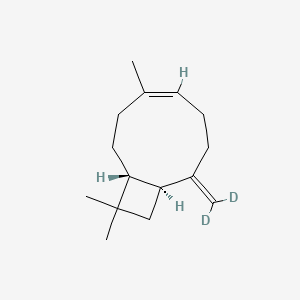


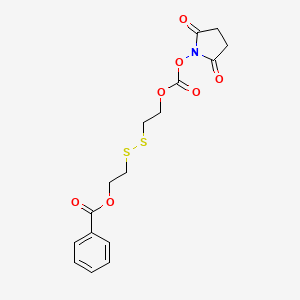
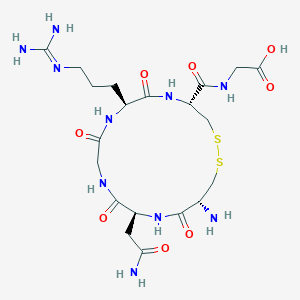



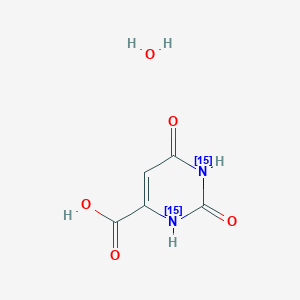
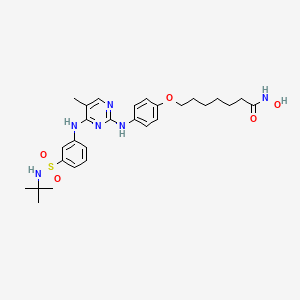
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
